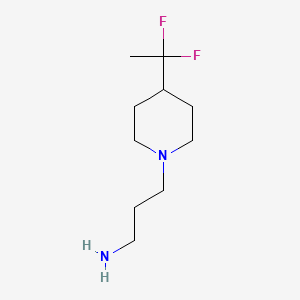

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

Description

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is a piperidine-derived amine featuring a 1,1-difluoroethyl substituent at the 4-position of the piperidine ring and a propylamine side chain.

Propriétés

IUPAC Name |

3-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20F2N2/c1-10(11,12)9-3-7-14(8-4-9)6-2-5-13/h9H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLNJSMHLLPDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)CCCN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine, with the molecular formula C10H20F2N2 and a molecular weight of 206.28 g/mol, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This compound features a piperidine ring substituted with a difluoroethyl group and a propan-1-amine chain, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The piperidine ring facilitates binding to neurotransmitter receptors (e.g., serotonin and dopamine receptors), while the difluoroethyl group may enhance receptor selectivity and potency. The compound has been shown to modulate various biochemical pathways, influencing cellular functions through enzyme inhibition or activation, as well as changes in gene expression.

Pharmacological Profile

Recent studies have highlighted several pharmacological properties of this compound:

- Neurotransmitter Modulation : The compound is being investigated for its ability to cross the blood-brain barrier, potentially modulating neurotransmitter systems involved in conditions such as depression and anxiety.

- Enzyme Inhibition : It has been noted for its potential to inhibit cholinesterase enzymes, which play a critical role in neurotransmitter breakdown, thereby prolonging the effects of neurotransmitters in synaptic transmission.

Case Studies and Experimental Data

A series of laboratory experiments have been conducted to evaluate the efficacy and safety profile of this compound. Key findings include:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neurotransmitter Effects | In vitro assays on neuronal cell lines | Demonstrated significant modulation of serotonin receptor activity |

| Enzyme Activity | Cholinesterase inhibition assays | Showed competitive inhibition with IC50 values indicating potent activity |

| Cellular Pathways | Gene expression analysis | Altered expression levels of genes associated with neuroprotection |

These studies underscore the compound's potential as a bioactive molecule in therapeutic applications.

Potential Applications

The versatility of this compound suggests several potential applications in medicinal chemistry:

- Therapeutic Agent Development : Its properties make it a candidate for developing new treatments for neurological disorders.

- Research Tool : Used in biological assays to better understand cellular pathways and receptor interactions.

Comparaison Avec Des Composés Similaires

N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (14)

- Structure : Differs by a trifluoromethylphenyl group and a branched pentane backbone.

- Synthesis : Prepared via defluoroalkylation of trifluoromethylarenes with hydrazones, indicating reactivity differences due to fluorine substitution .

- Key Differences : The trifluoromethyl group increases steric bulk and electron deficiency, which may reduce membrane permeability compared to the simpler difluoroethyl group in the target compound.

3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine (CAS 367275-53-4)

- Structure : Piperazine ring with a dichlorophenyl substituent vs. piperidine with difluoroethyl.

- Properties : The dichlorophenyl group introduces strong electron-withdrawing effects, similar to fluorine, but with higher molecular weight (288.22 g/mol vs. ~220 g/mol for the target compound). This may reduce blood-brain barrier penetration .

3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine (CAS 1171770-24-3)

- Structure : Ether-linked methylpiperidine vs. direct difluoroethyl substitution.

- The methyl group on piperidine may sterically hinder receptor binding compared to the compact difluoroethyl group .

3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine Dihydrochloride

- Structure : Triazole heterocycle replaces the piperidine ring.

- Activity: Triazoles are known for hydrogen-bonding interactions in kinase inhibitors (e.g., fostamatinib). The absence of a piperidine ring in this analog limits direct comparison but highlights the target compound’s unique piperidine-driven pharmacophore .

Structural and Functional Data Table

*LogP estimated using ChemDraw or analogous tools.

Pharmacological and Metabolic Considerations

- Fluorine Impact: The 1,1-difluoroethyl group in the target compound likely reduces oxidative metabolism (via cytochrome P450) compared to chlorinated or non-fluorinated analogs, improving half-life .

- Piperidine vs. Piperazine : Piperidine’s saturated ring may enhance conformational flexibility for receptor binding compared to piperazine’s rigid structure .

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically proceeds through:

- Introduction of the 1,1-difluoroethyl group onto the piperidine nitrogen.

- Extension of the alkyl chain to incorporate the propan-1-amine moiety.

The key challenge is the selective incorporation of the difluoroethyl substituent while maintaining the integrity of the piperidine ring and achieving high purity and yield.

Preparation of 2,2-Difluoroethylamine Derivatives (Key Intermediate)

A crucial intermediate in the synthesis is the 2,2-difluoroethylamine derivative , which can be prepared by reaction of N-(2,2-difluoroethyl) prop-2-en-1-amine with halogenated heterocycles or methyl group-containing heterocycles using halogenating agents. This reaction can be performed either neat or in the presence of inert organic solvents such as ethers (e.g., tetrahydrofuran, diethyl ether), dimethyl sulfoxide, or polyethers to maintain stirring and control reaction kinetics.

Reaction conditions and workup:

| Step | Conditions | Notes |

|---|---|---|

| Reaction | Heating at ~70 °C for 16 hours with N,N-diisopropylethylamine base | Solvent choice important for stirring and reaction efficiency |

| Workup | Distillation under atmospheric or reduced pressure; extraction with organic solvents (e.g., dichloromethane) | pH adjustment to ~12, followed by extraction and purification |

| Purification | Crystallization of hydrochloride or acetate salts; liberation of free amine by base treatment (NaHCO3, Na2CO3, NaOH) | Salt formation enhances purity and stability |

This method yields the 2,2-difluoroethylamine derivatives in good purity, which are then used for further functionalization.

Specific Synthesis of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

The synthesis involves:

- Step 1: Reaction of commercially available piperidine with 1,1-difluoroethane or related fluorinated reagents under basic conditions to introduce the 1,1-difluoroethyl substituent on the nitrogen atom of piperidine.

- Step 2: Chain extension by reaction with suitable alkylating agents or amination reagents to add the propan-1-amine side chain at the 3-position of the piperidine ring.

The reaction is typically conducted in organic solvents with bases to facilitate nucleophilic substitution and minimize side reactions.

| Parameter | Typical Conditions |

|---|---|

| Starting materials | Piperidine, 1,1-difluoroethane |

| Base | N,N-diisopropylethylamine or similar tertiary amines |

| Solvent | Ethers (e.g., tetrahydrofuran), dimethylformamide (DMF), or other inert solvents |

| Temperature | Ambient to 70 °C |

| Reaction time | 12-24 hours |

| Purification | Extraction, distillation, salt formation, and recrystallization |

Industrial scale synthesis may optimize these parameters and employ continuous flow reactors for better control and yield.

Analytical and Purification Techniques

- Extraction: After reaction completion, the mixture is poured into water, pH adjusted to alkaline (~12), and extracted with organic solvents like dichloromethane.

- Drying: Organic layers dried over magnesium sulfate.

- Filtration: Through silica gel to remove impurities.

- Distillation: Under reduced pressure to isolate the target amine.

- Salt formation: Conversion to hydrochloride or acetate salts to improve stability and ease of handling.

- Crystallization: Salt crystallization for purity enhancement.

Example Reaction Data (From Patent Literature)

| Compound | Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|

| N-(2,2-difluoroethyl) prop-2-en-1-amine + 2-chloro-5-(chloromethyl)pyridine | With N,N-diisopropylethylamine base | 70 °C, 16 h | Not specified | Extraction, drying, filtration, distillation |

| Piperidine + 1,1-difluoroethane | Base, solvent, controlled temperature | 12-24 h | Moderate to good | Salt formation and recrystallization |

This approach highlights the adaptability of the method for various difluoroethylamine derivatives, including the target compound.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Difluoroethylation | Introduction of 1,1-difluoroethyl group to piperidine nitrogen | Piperidine, 1,1-difluoroethane, base (e.g., N,N-diisopropylethylamine), solvent (ethers, DMF) | Control temperature and solvent for yield |

| Chain Extension | Attachment of propan-1-amine chain | Alkylating agents or amination reagents | May require protecting groups in complex syntheses |

| Workup | Extraction, drying, filtration, distillation | Organic solvents, pH adjustment | Salt formation improves purity |

| Purification | Crystallization of salts (hydrochlorides, acetates) | Acid-base treatment | Enhances stability and handling |

Research Findings and Considerations

- The choice of solvent and base strongly influences reaction efficiency and product purity.

- Salt formation (hydrochloride or acetate) is a critical step for isolating pure 2,2-difluoroethylamine derivatives.

- The reaction can be performed neat or in solvents, with solvent volumes typically 1-30 times the reactant volume.

- Distillation under reduced pressure is preferred to avoid thermal decomposition.

- The methods are adaptable for scale-up in industrial settings, with continuous flow reactors offering improved control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.